
4,6-Dimethylcyclooct-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylcyclooct-4-en-1-one: is an organic compound characterized by a cyclooctene ring with two methyl groups attached at the 4th and 6th positions and a ketone functional group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4,6-Dimethylcyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes methylation at the 4th and 6th positions followed by oxidation to introduce the ketone group at the 1st position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: : 4,6-Dimethylcyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: : In chemistry, 4,6-Dimethylcyclooct-4-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: : The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals and as a probe to study biological pathways .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism by which 4,6-Dimethylcyclooct-4-en-1-one exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved include various enzymatic and non-enzymatic processes that facilitate the compound’s transformation and utilization in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to 4,6-Dimethylcyclooct-4-en-1-one include other cyclooctene derivatives such as 4,4-Dimethyl-2-cyclohexen-1-one and 4,6-Dimethylcyclooct-2-en-1-one .
Uniqueness: : What sets this compound apart is its specific substitution pattern and the presence of the ketone group at the 1st position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
114059-07-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,6-dimethylcyclooct-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(11)6-4-9(2)7-8/h7-8H,3-6H2,1-2H3 |
Clé InChI |
MZEKGIJRNLSVID-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)CCC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


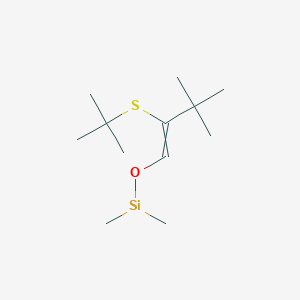
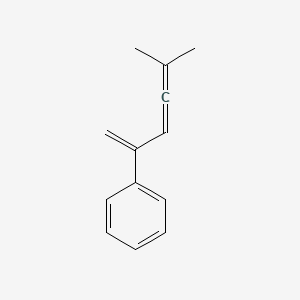
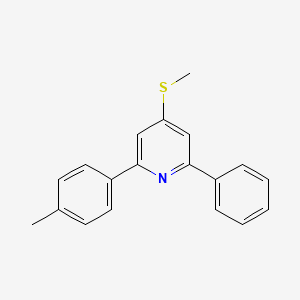
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)



![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)

![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
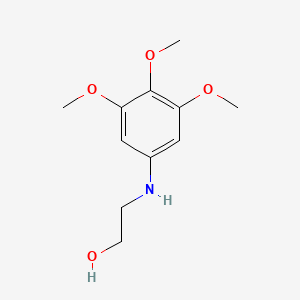
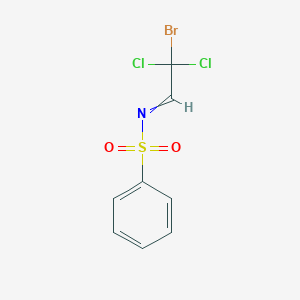
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
